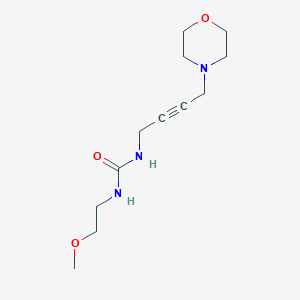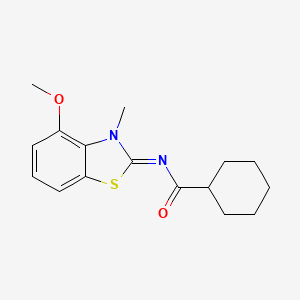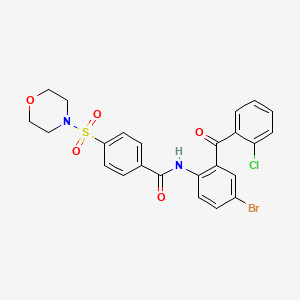
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.32. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Triazoles, including compounds like 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, have been studied for their synthesis and chemical properties. Research indicates that such compounds can be synthesized from 1,2,3-triazoles, exploring various derivatives and their formation processes (Albert & Taguchi, 1972).
Antimicrobial Activities
- The antimicrobial properties of 1,2,4-triazole derivatives have been a significant area of research. Studies have shown that novel derivatives can exhibit antimicrobial activities, suggesting potential applications in fighting various microorganisms (Bektaş et al., 2007).
Structure Determination and Analysis
- The determination and analysis of the molecular structure of triazole derivatives are crucial for understanding their properties and potential applications. Research has been conducted on the structure determination of triazole derivatives using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Antiepileptic Applications
- Research into the synthesis of antiepileptic drugs, such as rufinamide, involves the use of triazole derivatives. These studies contribute to the development of new methodologies for synthesizing antiepileptic drugs (Bonacorso et al., 2015).
Antioxidant Activity
- The antioxidant activities of triazole derivatives are being explored, indicating the potential for these compounds in various therapeutic applications (Gilava et al., 2020).
Anti-Inflammatory Applications
- Some triazole derivatives have shown remarkable anti-inflammatory activity, indicating their potential use in the development of new anti-inflammatory drugs (Abdel‐Aziz et al., 2014).
Synthesis of Dendrimers
- The synthesis of 1,2,4-triazole dendrimers has been investigated, suggesting the use of these compounds in applications where the large number of heteroatoms can be exploited, or in conditions requiring better resistance (Maes et al., 2006).
Molecular Docking Studies for Cancer Inhibition
- Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to understand their mechanism as EGFR inhibitors, providing insights into potential anti-cancer properties (Karayel, 2021).
Crystal Structure and Surface Analysis
- Studies on the crystal structure and surface analysis of triazole derivatives provide valuable insights into their molecular interactions and properties, which can be crucial for drug design and other applications (Pokhodylo et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-14-26-22(28-29(14)20-13-21(31-2)19(25)12-18(20)24)23(30)27-15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNCXBQCWPDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)






![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)